tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS: 149377-19-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-hydroxyphenyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or precursor for drug discovery, particularly in central nervous system (CNS) therapeutics due to the piperidine scaffold’s prevalence in bioactive molecules . Its hydroxyl group enhances polarity, enabling hydrogen bonding interactions critical for target binding, while the tert-butyl group provides steric bulk and metabolic stability.
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQNEXFGPWNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598551 | |
| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149377-19-5 | |
| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. It features a piperidine ring and has been noted for its role as an intermediate in synthesizing various biologically active molecules, including anticancer drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H23NO3. The structure includes:
- A piperidine ring , which is a six-membered ring containing one nitrogen atom.
- A tert-butyl group that enhances lipophilicity.
- A 4-hydroxyphenyl moiety that can engage in hydrogen bonding and other interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in disease pathways. The hydroxy group on the phenyl ring may participate in hydrogen bonding, influencing the compound's binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has been explored for its potential to inhibit enzymes related to cancer progression.
- Receptor Interaction: It may act as a ligand for various receptors, modulating their activity.
Biological Activity and Applications
Research has highlighted several areas where this compound exhibits promising biological activity:
1. Cancer Research
The compound has been identified as an intermediate in synthesizing potent anticancer agents like Vandetanib and Crizotinib, which target specific pathways involved in tumor growth and survival. Its structural features allow it to effectively bind to protein targets associated with cancer cell proliferation.
2. Neuroprotective Effects
Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. For example, related compounds have shown inhibition of Aβ aggregation and modulation of inflammatory responses in neuronal cells .
3. Targeted Protein Degradation
Recent research has explored its application in PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade target proteins involved in disease processes. This approach could enhance therapeutic efficacy while minimizing side effects associated with traditional small molecule inhibitors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Vandetanib | Aniline derivative | EGFR inhibitor |
| Crizotinib | Quinazoline derivative | ALK inhibitor |
| M4 | Piperidine derivative | Aβ aggregation inhibitor |
This table illustrates how the presence of specific functional groups influences biological activity, highlighting the significance of the para-hydroxyphenyl group in enhancing binding interactions.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
-
Neuroprotection Against Aβ Toxicity:
In vitro studies demonstrated that derivatives can significantly reduce oxidative stress and inflammatory cytokine levels in astrocytes exposed to Aβ aggregates, suggesting potential therapeutic applications for Alzheimer's disease . -
Inhibition of Cancer Cell Growth:
Compounds derived from this structure have shown dose-dependent inhibition of lung cancer cell lines (A549 and H460), indicating their potential as anticancer agents .
Scientific Research Applications
Role in Targeted Protein Degradation (TPD)
One of the primary applications of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, which represents a novel therapeutic strategy for treating diseases such as cancer.
Case Studies
- PROTAC Development : Research has shown that incorporating rigid linkers like this compound can significantly improve the efficacy of PROTACs. For instance, studies involving various cancer cell lines demonstrated enhanced degradation rates of specific oncoproteins when using PROTACs that included this linker .
Pharmaceutical Intermediates
The compound is also utilized in synthesizing various pharmaceutical intermediates. It acts as a precursor in the synthesis of more complex molecules used in drug formulations.
Synthetic Applications
- Synthesis of Piperidine Derivatives : The compound's structure allows it to be transformed into various piperidine derivatives, which are essential in developing drugs targeting neurological disorders and other therapeutic areas .
Research Applications
In addition to its pharmaceutical applications, this compound is valuable for academic research, particularly in pharmacology and medicinal chemistry.
Experimental Use
- Bioconjugation Studies : The compound is employed in bioconjugation experiments to study protein interactions and cellular mechanisms. Its ability to form stable complexes makes it suitable for investigating protein dynamics in biological systems .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Targeted Protein Degradation | Used as a linker in PROTACs to enhance targeted degradation of proteins involved in cancer. |
| Pharmaceutical Intermediates | Acts as a precursor for synthesizing piperidine derivatives used in drug formulations. |
| Research Applications | Valuable for bioconjugation studies and understanding protein interactions in cellular mechanisms. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparison of key structural analogs is provided in Table 1, highlighting substituent variations and their implications.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases aqueous solubility compared to methoxy (e.g., 4-methoxystyryl in ) or alkyl (e.g., 4-methylpentyl in ) derivatives. Amino-substituted analogs (e.g., 4-amino-4-(pyridin-3-yl) ) exhibit basicity, altering pH-dependent solubility and cellular uptake.
Lipophilicity (LogP) :
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, while triethylamine (TEA) neutralizes generated HCl.
Procedure:
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Dissolve 4-(4-hydroxyphenyl)piperidine (1.0 equiv.) in DCM under nitrogen.
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Add TEA (2.5 equiv.) and DMAP (0.1 equiv.).
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Slowly add Boc₂O (1.2 equiv.) at 0°C, then warm to room temperature.
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Stir for 12 hours, then quench with water.
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Extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Industrial-Scale Optimization
Large-scale production replaces batch reactors with continuous flow systems to enhance heat transfer and mixing. Automated pH control ensures consistent Boc group incorporation, reducing side products like N,N-di-Boc derivatives. Solvent recovery systems improve cost efficiency, with DCM recycled at >95% purity.
Suzuki-Miyaura coupling enables direct introduction of the 4-hydroxyphenyl group to a Boc-protected piperidine boronate ester. This method is favored for its regioselectivity and compatibility with sensitive functional groups.
Reaction Design and Conditions
The protocol uses a palladium catalyst (e.g., Pd(PPh₃)₄) to couple tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 1-(benzyloxy)-4-bromobenzene. Subsequent hydrogenolysis removes the benzyl protecting group to yield the free hydroxyl.
Procedure:
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Combine piperidine boronate ester (1.0 equiv.), 1-(benzyloxy)-4-bromobenzene (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv.) in degassed dioxane/water (4:1).
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Heat at 90°C for 8 hours under nitrogen.
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Extract with ethyl acetate, dry, and concentrate.
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Hydrogenate the intermediate with Pd/C (10 wt%) in methanol to remove the benzyl group.
Critical Parameters
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Catalyst Loading: Reducing Pd to 2 mol% decreases costs without compromising yield.
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Solvent System: A dioxane/water mixture minimizes side reactions compared to pure THF.
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Oxygen Sensitivity: Rigorous degassing prevents palladium oxidation, maintaining catalytic activity.
Hofmann Degradation for Piperidine Ring Formation
Adapted from patent CN104628627A, this method constructs the piperidine ring while introducing the Boc group, leveraging Hofmann degradation to convert carboxamides to amines.
Synthetic Pathway
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Boc Protection of 4-Piperidinecarboxamide:
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React 4-piperidinecarboxamide with Boc₂O in water/TEA.
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Crystallize the product (1-boc-4-piperidinecarboxamide) in acetone at 0–2°C.
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Hofmann Degradation:
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Treat 1-boc-4-piperidinecarboxamide with bromine and NaOH.
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Reflux to form 1-boc-4-aminopiperidine, then functionalize with 4-hydroxyphenyl.
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Limitations and Modifications
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Low yields in the Hofmann step due to competing elimination reactions.
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Substituting bromine with N-bromosuccinimide (NBS) improves selectivity, increasing yield to 60%.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Boc Protection | 4-(4-Hydroxyphenyl)piperidine | Boc₂O, DMAP, TEA | 75–85% | >95% | Industrial |
| Suzuki-Miyaura Coupling | Piperidine boronate ester | Pd(PPh₃)₄, K₂CO₃ | 95–99% | >98% | Lab-scale |
| Hofmann Degradation | 4-Piperidinecarboxamide | Boc₂O, Br₂, NaOH | 40–45% | 90–95% | Pilot-scale |
Key Insights:
-
Suzuki-Miyaura coupling offers the highest yield but requires specialized boronate esters.
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Boc protection is optimal for industrial production due to streamlined workflows.
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Hofmann degradation remains niche due to moderate yields but is valuable for amine-functionalized intermediates.
Industrial Production Considerations
Cost-Benefit Analysis
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Raw Materials: Boc₂O ($120/kg) and palladium catalysts ($3,000/kg) dominate costs.
-
Solvent Recycling: Recovering DCM reduces expenses by 30% in Boc protection routes.
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Catalyst Recovery: Pd leaching <0.5% per cycle in Suzuki reactions minimizes environmental impact.
Regulatory Compliance
-
Waste Management: Bromine residues from Hofmann degradation require neutralization with NaHSO₃.
-
Safety Protocols: Pd dust exposure limits <0.1 mg/m³ mandated in GMP facilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling a piperidine scaffold with a hydroxyphenyl group. For example, oxidation of intermediates using agents like OXONE (as in PROTAC synthesis) ensures functional group compatibility . Reaction optimization includes temperature control (e.g., ice-cooled conditions for exothermic steps) and purification via silica gel chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of coupling reagents (e.g., carbodiimides) to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR (1H/13C) to confirm regiochemistry and substituent placement.
- Mass Spectrometry (ESI-TOF) for molecular weight verification.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. What safety protocols are essential when handling tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in laboratory settings?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization is possible .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize acidic/basic residues, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Approach :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).
- Meta-Analysis : Cross-reference datasets from PubChem and independent repositories to identify confounding variables (e.g., impurity profiles) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinities and rule out off-target effects .
Q. What strategies are effective in improving the yield of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in multi-step syntheses?
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling for aryl-piperidine bond formation, optimizing catalyst loading (e.g., 5 mol% Pd(PPh3)4) and ligand ratios .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Workup Efficiency : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the Boc-protected intermediate with minimal loss .
Q. How is tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate utilized as an intermediate in PROTAC development?
- Role : The hydroxyphenyl group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the piperidine-Boc motif serves as a linker for target protein degradation .
- Case Study : In PDEδ-targeting PROTACs, this compound’s hydroxyl group facilitates sulfonamide coupling to cereblon ligands, achieving nanomolar degradation efficacy .
Q. What analytical techniques are critical for detecting degradation products of this compound under various storage conditions?
- Stability Studies :
- Forced Degradation : Expose samples to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks.
- Detection : Use LC-MS (Q-TOF) to identify hydrolyzed (e.g., piperidine ring-opening) or oxidized byproducts .
- Quantification : Compare degradation kinetics via Arrhenius modeling to predict shelf-life .
Data Contradiction Analysis
- Example : Discrepancies in acute toxicity data may arise from impurity variances (e.g., residual thiourea in synthesis). Mitigate by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
